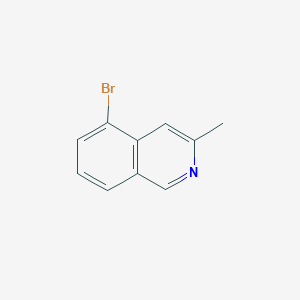

5-Bromo-3-methylisoquinoline

Description

Overview of Isoquinoline (B145761) Chemistry in Contemporary Research

Isoquinoline, a heterocyclic aromatic organic compound, is an isomer of quinoline. numberanalytics.com Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This fundamental scaffold is present in numerous natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities. numberanalytics.comnih.gov In modern medicinal chemistry, isoquinoline frameworks are considered privileged structures, serving as essential templates for drug discovery. nih.gov

Contemporary research on isoquinolines is vibrant and expanding. numberanalytics.com Scientists are continuously developing novel synthetic methodologies to construct the isoquinoline skeleton, moving beyond traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions. nih.gov The focus is on creating diversely functionalized isoquinolines, including the introduction of substituents at various positions to modulate their biological and chemical properties. nih.gov These efforts have led to the discovery of isoquinoline derivatives with a wide array of applications, including anticancer, antimicrobial, and anti-inflammatory agents. numberanalytics.comnih.gov

Significance of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocyclic compounds, which feature one or more halogen atoms (such as bromine, chlorine, fluorine, or iodine), are crucial building blocks in organic synthesis. sigmaaldrich.com The presence of a halogen atom significantly influences the reactivity of the heterocyclic ring. mdpi.compreprints.org Halogens, due to their electrophilicity and ability to act as good leaving groups, play a pivotal role in the activation and subsequent derivatization of organic compounds. mdpi.compreprints.orgnih.gov

In synthetic strategies, halogenated heterocycles serve as versatile intermediates. sigmaaldrich.com They readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in the construction of complex molecular architectures from simpler precursors. Furthermore, recent research has highlighted the use of halogens to induce controllable cyclization reactions, providing efficient pathways to diverse and highly functionalized carbocycles and heterocycles. mdpi.compreprints.orgresearchgate.net The specific halogen atom can also influence the stereoselectivity of reactions, adding another layer of control for the synthetic chemist. mdpi.compreprints.org

Historical Context of 5-Bromo-3-methylisoquinoline Research and its Precursors

The study of isoquinoline itself dates back to the late 19th century when it was first isolated from coal tar. numberanalytics.com The exploration of its halogenated derivatives, including bromo-substituted isoquinolines, followed as chemists sought to understand and manipulate the reactivity of the isoquinoline nucleus. Early research likely focused on fundamental reactions such as electrophilic aromatic substitution to introduce bromine onto the ring.

The synthesis of precursors like 3-methylisoquinoline (B74773) has been a subject of interest. nih.gov The introduction of a methyl group at the 3-position modifies the electronic properties and steric environment of the isoquinoline core. The subsequent bromination of 3-methylisoquinoline would lead to various bromo-isomers, including this compound. The development of selective bromination techniques was crucial to isolate specific isomers. For instance, the bromination of isoquinoline itself requires careful temperature control to favor the formation of the 5-bromo isomer over others. orgsyn.org Over time, the utility of specific bromo-methyl-isoquinoline isomers as intermediates in the synthesis of more complex molecules became apparent, driving further research into their preparation and reactivity. lookchem.com

Scope and Advanced Research Directions for this compound

This compound serves as a valuable building block in several areas of chemical research. lookchem.com Its bifunctional nature, possessing both a reactive bromine atom and a methyl-substituted isoquinoline core, allows for diverse chemical transformations.

Key Research Directions:

Medicinal Chemistry: A primary application lies in the synthesis of pharmacologically active compounds. The isoquinoline scaffold is a known pharmacophore, and the bromo-substituent provides a handle for introducing various functional groups through cross-coupling reactions to create libraries of potential drug candidates. lookchem.com

Organic Synthesis: It is employed as a key intermediate in the synthesis of complex organic molecules and natural product analogs. lookchem.com The ability to selectively functionalize the C-5 position via the bromo group is a significant advantage.

Materials Science: There is growing interest in the application of isoquinoline derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. numberanalytics.com The defined structure of this compound could be exploited to build larger conjugated systems with specific electronic and photophysical properties.

Future research will likely focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, exploring its reactivity in novel catalytic systems and its application in the design of functional materials and bioactive molecules will continue to be active areas of investigation. acs.org

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCKIAWFQINJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Br)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Methylisoquinoline

Classical Approaches to Isoquinoline (B145761) Core Synthesis with Emphasis on Bromination

Traditional methods for isoquinoline synthesis, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, provide the foundational chemistry for constructing the core bicyclic structure. nih.gov The challenge lies in adapting these methods to produce the specific 5-bromo-3-methyl substitution pattern, often requiring multi-step sequences involving precursor synthesis and post-cyclization modifications.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent. wikipedia.org The general reaction involves the cyclization of an N-acyl-β-phenylethylamine, which, after oxidation, yields the aromatic isoquinoline. wikipedia.org

To synthesize 5-Bromo-3-methylisoquinoline via this route, two main strategies can be envisioned:

Precursor-Directed Synthesis: This approach would start with an appropriately substituted β-phenylethylamine, specifically N-[2-(3-bromophenyl)ethyl]acetamide. The acetyl group on the amine provides the carbon that will become C3 and the methyl group of the final product. The 3-bromophenyl moiety directs the cyclization to form the 5-bromo-substituted ring. The reaction proceeds by treating the amide with a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming 5-bromo-3-methyl-3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org The final step is the aromatization of the dihydroisoquinoline intermediate, typically achieved through dehydrogenation using a catalyst such as palladium on carbon (Pd/C).

Post-Cyclization Bromination: A more common approach involves forming the 3-methylisoquinoline (B74773) core first and then introducing the bromine atom. The synthesis would begin with N-phenylethylacetamide, which undergoes the Bischler-Napieralski cyclization and subsequent oxidation to yield 3-methylisoquinoline. This intermediate is then subjected to electrophilic bromination. Bromination of the isoquinoline ring under acidic conditions preferentially occurs at the C5 position. google.comgoogle.com

Recent modifications to the Bischler-Napieralski reaction have focused on milder conditions. For instance, the use of bromotriphenoxyphosphonium bromide, generated in situ from triphenyl phosphite (B83602) and bromine, allows the cyclization to proceed at very low temperatures (e.g., -60 °C), which is beneficial for substrates with sensitive functional groups. organic-chemistry.org Another method employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote a tandem annulation from phenylethanols and nitriles, offering a pathway to 3,4-dihydroisoquinolines. nih.gov

Table 1: Representative Reagents for Bischler-Napieralski Cyclization

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Phosphoryl chloride (POCl₃) | Refluxing toluene (B28343) or acetonitrile (B52724) | Standard, widely used method. organic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | Refluxing POCl₃ or xylene | More potent, used for less reactive substrates. wikipedia.org |

| Polyphosphoric acid (PPA) | 100-150 °C | Strong acid and dehydrating agent. |

| Tf₂O / nitriles | Dichloromethane, low temp. | Modern, mild method for tandem annulation. nih.gov |

| TPPBr₂ / triethylamine (B128534) | Dichloromethane, -60 °C | Very mild conditions, suitable for sensitive substrates. organic-chemistry.org |

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus by the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org The process begins with the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which is then cyclized using a strong acid like concentrated sulfuric acid. wikipedia.org

For the synthesis of this compound, the standard Pomeranz-Fritsch reaction presents significant challenges. The C3 position of the isoquinoline ring is derived from the aminoacetal portion, and the reaction does not typically allow for substitution at this position. Therefore, introducing the 3-methyl group is not straightforward.

A hypothetical adaptation would require starting with a substituted aldehyde and a modified aminoacetal. For instance, using 3-bromobenzaldehyde (B42254) would correctly position the bromine atom at C5. However, to introduce the C3-methyl group, one would need to employ a derivative of aminoacetal, such as 1-amino-2,2-diethoxypropane, which is not a standard reagent for this reaction. The cyclization of the resulting ketimine-acetal would likely require optimization. Due to these complexities, the Pomeranz-Fritsch reaction is generally considered less suitable for preparing 3-substituted isoquinolines compared to other classical methods. organicreactions.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline. wikipedia.org The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline.

This reaction is highly effective for producing 1-substituted tetrahydroisoquinolines. rsc.org However, like the Pomeranz-Fritsch reaction, it is not well-suited for introducing substituents at the C3 position. The carbon atom at C3 originates from the β-position of the starting β-arylethylamine, making pre-functionalization difficult.

Therefore, the most practical application of this chemistry for the target molecule involves a post-cyclization bromination strategy. An appropriate synthetic sequence would be:

Synthesize 3-methylisoquinoline through an alternative method (e.g., a modified Bischler-Napieralski reaction or a modern catalytic approach).

Perform a regioselective electrophilic bromination of 3-methylisoquinoline.

Electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring portion, primarily at the C5 and C8 positions. It has been well-established that bromination of isoquinoline itself using N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) at low temperatures yields 5-bromoisoquinoline (B27571) with high selectivity and in good yield. google.comgoogle.comorgsyn.org This selectivity is attributed to the deactivating effect of the protonated pyridine (B92270) ring, which directs the incoming electrophile to the C5 position. This procedure can be adapted for 3-methylisoquinoline to achieve the desired this compound. A one-pot method involves bromination followed by nitration to produce 5-bromo-8-nitroisoquinoline, highlighting the utility of this sequential functionalization. orgsyn.orgechemi.com

Table 2: Conditions for Regioselective Bromination of Isoquinoline

| Brominating Agent | Acid/Solvent | Temperature | Primary Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | conc. H₂SO₄ | -25 °C to -18 °C | 5-Bromoisoquinoline | orgsyn.org |

| Liquid Bromine | AlCl₃ (melt) | 75 °C | 5-Bromoisoquinoline | google.com |

| Potassium Nitrate / NBS | conc. H₂SO₄ | -15 °C to RT | 5-Bromo-8-nitroisoquinoline | google.com |

Modern Catalytic Methods for Regioselective Synthesis

Contemporary synthetic organic chemistry has increasingly relied on transition metal catalysis to achieve high efficiency and regioselectivity, often under milder conditions than classical methods. nih.gov Palladium-catalyzed reactions, in particular, have become powerful tools for the synthesis and functionalization of heterocyclic compounds like isoquinolines. dokumen.pub

Direct C-H bond halogenation using transition metal catalysts offers a precise method for incorporating bromine onto an aromatic ring. Palladium-catalyzed C-H bromination has emerged as a significant strategy. dokumen.pub For the synthesis of this compound, a modern approach would involve the synthesis of 3-methylisoquinoline followed by a directed, palladium-catalyzed C-H bromination at the C5 position.

While direct Pd-catalyzed C-H bromination of isoquinolines at C5 is an area of ongoing research, related transformations have been well-documented. For example, quinoline-type ligands have been shown to enable the palladium(II)-catalyzed bromination of C(sp³)-H bonds in various substrates. nih.gov The principles of directed C-H functionalization could be applied here, potentially using a directing group to achieve high regioselectivity for the C5 position of the 3-methylisoquinoline intermediate.

Palladium-catalyzed cross-coupling reactions are instrumental in constructing the substituted isoquinoline skeleton. rsc.org These methods can be used to piece together the molecule from simpler, functionalized precursors. A viable modern synthesis of this compound could involve a multi-step sequence leveraging palladium catalysis.

One such strategy is the palladium-catalyzed α-arylation of enolates. rsc.org This route can build a protected 1,5-dicarbonyl intermediate from an ortho-functionalized aryl halide, which is then cyclized with an ammonia (B1221849) source to form the isoquinoline ring. To produce this compound, one could start with 1-bromo-3-halobenzaldehyde. The aldehyde is converted to an acetal, and a palladium-catalyzed α-arylation is performed with the enolate of a propionyl derivative, followed by cyclization and aromatization. rsc.org

Another powerful approach involves the Larock isoquinoline synthesis, which is a palladium-catalyzed cyclization/cross-coupling cascade of N-substituted-o-(1-alkynyl)benzaldimines. acs.org This method allows for the construction of 3,4-disubstituted isoquinolines.

A plausible and efficient modern route would be a two-step process:

Synthesis of 3-methylisoquinoline: Chen et al. reported a palladium-catalyzed tandem allylation and intramolecular amination of benzylamine (B48309) with allyl acetate (B1210297) to generate the isoquinoline scaffold, which upon hydrolysis yields 3-methylisoquinoline. nih.gov

Regioselective Bromination: The resulting 3-methylisoquinoline would then undergo electrophilic bromination as described in section 2.1.3, or a modern Pd-catalyzed C-H bromination.

Table 3: Selected Palladium-Catalyzed Reactions Relevant to Isoquinoline Synthesis

| Reaction Type | Catalyst / Ligand | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂ | Alkenyl bromides, Alkyltrifluoroborates | C-C coupled products | nih.gov |

| α-Arylation / Cyclization | Pd₂(dba)₃ / XPhos | o-formyl aryl bromides, ketones | Substituted isoquinolines | rsc.org |

| Tandem Allylation / Amination | Pd(OAc)₂ | Benzylamine, Allyl acetate | 3-Methylisoquinoline | nih.gov |

| Larock Annulation | Pd(OAc)₂ / Walphos | o-(1-alkynyl)benzaldimines | 3,4-Disubstituted isoquinolines | acs.org |

Transition Metal-Catalyzed Cross-Coupling Reactions for Bromine Incorporation

Rhodium-Catalyzed Oxidative Coupling and Annulation Strategies

Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinoline derivatives. rsc.org These methods often involve the in-situ generation of a rhodium carbene, which then undergoes annulation or functionalization sequences. rsc.org While direct synthesis of this compound via this method is not extensively documented in the provided results, the synthesis of related isoquinoline structures suggests its potential. For instance, rhodium(II)-catalyzed reactions of diazo compounds have been used to construct various heterocyclic systems, including isoquinolones and isocoumarins. rsc.org

A notable application of rhodium catalysis is the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. nih.gov This reaction proceeds through a proposed bromonium ylide intermediate, formed by the intramolecular nucleophilic attack of the benzyl (B1604629) bromide on an α-imino rhodium carbene. nih.gov

| Catalyst | Reactants | Product | Key Features |

| Rhodium(II) acetate | Diazo compounds and various coupling partners | Isoquinolones, isocoumarins, and other heterocycles | Carbene insertion, C-H activation, annulation |

| Rhodium catalyst | 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles | 4-Bromo-1,2-dihydroisoquinolines | Formation of a bromonium ylide intermediate |

Nickel-Catalyzed Annulation Pathways

Nickel catalysis provides an alternative and often complementary approach to the synthesis of isoquinoline frameworks. dokumen.pub Nickel-catalyzed reactions are particularly useful for cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org

One significant application is the reductive cross-coupling of bromo-isoquinolones with various partners. acs.org For example, 6- and 7-bromo isoquinolones can be coupled with tosylates and carboxylic acids using nickel catalysis, sometimes in conjunction with photoredox catalysis. acs.org This allows for the introduction of diverse substituents at these positions. While this example focuses on positions 6 and 7, the principles could potentially be adapted for the synthesis or functionalization of this compound.

A multi-component reaction catalyzed by Ni(acac)₂ involving isoprene, aldimines, and diphenylzinc (B92339) has been reported to produce substituted pentenes. researchgate.net While not directly yielding an isoquinoline, such multi-component strategies highlight the versatility of nickel catalysis in constructing complex molecular architectures from simple precursors. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| Nickel catalyst | 6- and 7-bromo isoquinolones, tosylates/carboxylic acids | 6- and 7-substituted isoquinolones | Reductive cross-coupling, can be merged with photoredox catalysis |

| Ni(acac)₂ | Isoprene, aldimines, diphenylzinc | (E)-1-arylamino-1-aryl-3-methyl-5-phenyl-3-pentenes | Four-component connection reaction |

Photochemical and Photoredox Catalysis in Functionalization and Bromination

Photochemical and photoredox catalysis have gained significant traction as mild and efficient methods for C-H functionalization and the formation of new chemical bonds. nih.govnih.gov These techniques utilize visible light to initiate chemical transformations, often proceeding through radical intermediates. rsc.org

Photoredox catalysis has been successfully employed for the C-H functionalization of various heteroarenes, including isoquinolines. nih.gov This can involve the arylation of ethers with electron-deficient heteroarenes like isoquinoline. nih.gov Merging photoredox catalysis with nickel catalysis has enabled the functionalization of Csp2–X bonds with acyl radicals. nih.gov

While direct photochemical bromination of 3-methylisoquinoline to the 5-bromo derivative is not explicitly detailed, photochemical methods have been used for the functionalization of isoquinoline-1,3(2H,4H)-diones. acs.org Furthermore, photoredox catalysis has been shown to facilitate the dearomative functionalization of quinolines and isoquinolines. researchgate.net

| Method | Reactants | Product | Key Features |

| Photoredox Catalysis | Isoquinolines and various coupling partners | Functionalized isoquinolines | Mild reaction conditions, radical-based transformations |

| Photochemical Functionalization | 4-Diazoisoquinoline-1,3(2H,4H)-diones and fluorinated alcohols | Fluorinated isoquinoline derivatives | Utilizes blue LEDs, proceeds via O-H insertion |

Organocatalytic Approaches to Isoquinoline Frameworks

Organocatalysis offers a metal-free alternative for the synthesis of chiral isoquinoline derivatives. nih.gov These methods often employ small organic molecules, such as chiral phosphoric acids or bifunctional catalysts, to induce enantioselectivity. acs.orgresearchgate.net

A notable example is the enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines, catalyzed by chiral phosphoric acids. acs.org This method achieves excellent enantioselectivities. Another approach utilizes bifunctional organocatalysts bearing amino and urea (B33335) groups for the highly enantioselective synthesis of axially chiral isoquinoline N-oxides. acs.org

N-Heterocyclic carbenes (NHCs) have also been used as organocatalysts. For instance, a chiral-NHC-catalyzed dearomatizing double Mannich reaction of isoquinolines provides a route to substituted tropane (B1204802) derivatives. nih.gov

| Catalyst Type | Reaction | Product | Key Features |

| Chiral Phosphoric Acids | Enantioselective Pictet-Spengler reaction | Axially chiral tetrahydroisoquinolines | Dynamic kinetic resolution, high enantioselectivity |

| Bifunctional Organocatalysts | Asymmetric synthesis of axially chiral biaryls | Axially chiral isoquinoline N-oxides | High enantioselectivity |

| Chiral N-Heterocyclic Carbenes | Dearomatizing double Mannich reaction | Substituted tropane derivatives | Asymmetric catalysis, dearomatization |

Direct Bromination Strategies and Regioselectivity

The direct introduction of a bromine atom onto the isoquinoline scaffold is a common and important transformation. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the substituents already present on the ring.

Bromination of Substituted Isoquinolines

The bromination of isoquinoline itself can lead to a mixture of products. However, highly regioselective monobromination at the 5-position can be achieved under specific conditions. thieme-connect.comresearchgate.net Using N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid affords 5-bromoisoquinoline with high selectivity. thieme-connect.comresearchgate.net The choice of brominating agent, acid, temperature, and concentration are all critical factors in controlling the outcome of the reaction. thieme-connect.comresearchgate.net

For substituted isoquinolines, the existing groups direct the position of further electrophilic substitution. In the case of 3-methylisoquinoline, the methyl group is an activating group, which can influence the position of bromination. The presence of substituents on the benzenoid ring of isoquinoline can also direct bromination. For example, bromination of the aluminum chloride complex of isoquinoline leads to substitution at the 5-position, followed by the 8- and then 7-positions. researchgate.net

A cost-effective method for the direct halogenation of isoquinolines at the C4 position has been developed using a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization. acs.org However, this method was found to be incompatible with 3-methylisoquinoline. acs.org

| Substrate | Reagents | Product | Key Findings |

| Isoquinoline | NBS, concentrated H₂SO₄ | 5-Bromoisoquinoline | Highly regioselective monobromination. thieme-connect.comresearchgate.net |

| Isoquinoline | DBI, CF₃SO₃H | 5-Bromoisoquinoline | Highly regioselective monobromination. thieme-connect.comresearchgate.net |

| Isoquinoline-aluminum chloride complex | Bromine | 5-Bromoisoquinoline, then 5,8-dibromoisoquinoline | Stepwise bromination at positions 5 and 8. researchgate.net |

| Isoquinoline | Boc₂O, NBS, then acid | 4-Bromoisoquinoline | High C4 selectivity, but not compatible with 3-methylisoquinoline. acs.org |

Halogenating Agents and Reaction Conditions (e.g., NBS, Br₂, N,N′-dibromoisocyanuric acid, acetyl bromide)

The regioselective synthesis of this compound is predominantly achieved through the electrophilic bromination of the 3-methylisoquinoline precursor. The outcome of this reaction is highly dependent on the choice of the brominating agent, the solvent system, and the reaction temperature. thieme-connect.comresearchgate.netresearchgate.net The protonation of the isoquinoline nitrogen in strong acid deactivates the ring system towards electrophilic attack, which enhances the selectivity for substitution at the C-5 position. thieme-connect.com

N-Bromosuccinimide (NBS): NBS is a frequently used reagent for the bromination of isoquinolines. thieme-connect.com The reaction is typically conducted in a strong acid, such as concentrated sulfuric acid (H₂SO₄). thieme-connect.comresearchgate.net These conditions facilitate the regioselective monobromination at the 5-position. thieme-connect.comresearchgate.net The temperature is a critical parameter to control selectivity; to achieve a high 5- versus 8-selectivity, the reaction temperature should be maintained at or below -15°C. google.com For instance, the synthesis of 5-bromoisoquinoline from isoquinoline using NBS in concentrated H₂SO₄ can be performed on a large scale at temperatures between -30°C and -15°C. google.com

N,N′-dibromoisocyanuric acid (DBI): DBI is another effective reagent for the selective bromination of the isoquinoline core. thieme-connect.com It is often employed in conjunction with trifluoromethanesulfonic acid (CF₃SO₃H). thieme-connect.comresearchgate.net Studies have shown that DBI can be more reactive than NBS. google.com Similar to NBS, low temperatures are crucial, with reactions showing no progress below –20°C to –15°C. thieme-connect.com

Molecular Bromine (Br₂): Direct bromination with molecular bromine (Br₂) can also be employed. While Br₂ in acetic acid has been used to brominate 3-methylisoquinoline at the 6-position, controlling conditions is key for achieving substitution at the desired 5-position. smolecule.com Historically, direct bromination of the isoquinoline system with elemental bromine required catalysts like aluminum chloride, often resulting in moderate yields of the 5-bromo derivative. google.com

Acetyl Bromide: The combination of acetyl bromide and dimethyl sulfoxide (B87167) (DMSO) has been reported as a mild system for the bromination of certain heterocyclic systems like pyrrolo[2,1-a]isoquinolines. acs.orgresearchgate.netacs.org In this system, acetyl bromide serves as the bromine source for the in-situ formation of active bromine species. acs.org

The following table summarizes the common halogenating systems for achieving 5-bromination on the isoquinoline scaffold.

| Halogenating Agent | Acid/Solvent | Temperature | Key Observations | Source(s) |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -30°C to -15°C | High regioselectivity for C-5. thieme-connect.comresearchgate.net Temperature control is critical to minimize 8-bromo isomer. google.com | thieme-connect.comresearchgate.netthieme-connect.comgoogle.com |

| N,N′-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Below -15°C | Highly reactive system for regioselective C-5 bromination. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.netthieme-connect.comgoogle.com |

| Bromine (Br₂) | Acetic Acid / AlCl₃ | Varies | Can be used, but regioselectivity can be challenging to control without specific catalysts or conditions. smolecule.comgoogle.com | smolecule.comgoogle.com |

| Acetyl Bromide / DMSO | Toluene | Room Temperature | A mild system, demonstrated on related heterocycles. acs.orgresearchgate.net | acs.orgresearchgate.net |

Modular and Cascade Reaction Sequences for Structural Complexity

Modern synthetic chemistry increasingly relies on modular and cascade reactions to build complex molecular architectures efficiently. These strategies are applicable to the synthesis of substituted this compound frameworks, allowing for the rapid generation of structural diversity.

A modular synthesis of isoquinolines has been developed utilizing palladium-catalyzed α-arylation of ketones. pnas.org This approach allows for the construction of the isoquinoline core from different starting materials, enabling a wide variety of substitutions on the carbocyclic ring. pnas.org For example, isoquinolines bearing substituents at the C-5 position can be synthesized from sterically hindered bromides, and the process is tolerant of sensitive functional groups like nitro and methyl esters. pnas.org A modular synthesis using catalytic enolate arylation followed by in-situ functionalization provides another powerful route to complex isoquinolines. amazonaws.com

Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly effective. One-pot syntheses of 3-methylisoquinoline have been reported, such as a palladium-catalyzed tandem allylation and intramolecular amination of benzylamine with allyl acetate. nih.gov Other cascade processes, like those initiated by Mannich reactions or SN2 displacement, have been developed to produce isoquinolinones, which are related structures. nih.govrsc.org Furthermore, multicomponent 1,3-dipolar cycloaddition reactions can be used to construct fused systems like pyrrolo[2,1-a]isoquinolines, demonstrating how complexity can be built upon the isoquinoline nucleus in a single step. nih.gov These methodologies highlight the potential to construct the this compound skeleton as part of a larger, more complex target molecule through carefully designed reaction sequences.

Synthesis of this compound Derivatives and Analogues

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives and analogues through functionalization at various positions.

Modifications at the Methyl Group

The methyl group at the C-3 position represents a potential site for chemical modification, although this remains a less explored area of functionalization for this specific bromo-substituted isoquinoline. In related systems, the methyl group on heterocyclic rings can undergo reactions such as oxidation, halogenation, or condensation with aldehydes to extend the carbon chain. For the 3-methylisoquinoline core, synthetic strategies have been developed that lead to its formation, such as the 6π-azaelectrocyclization, which provides a route to natural products containing the 3-methylisoquinoline structure. rsc.org While specific examples of modifying the methyl group on this compound are not extensively documented in the reviewed literature, the inherent reactivity of a methyl group attached to an aromatic heterocycle suggests that such transformations are chemically feasible.

Functionalization at Other Ring Positions

The this compound structure offers multiple avenues for further functionalization, particularly by leveraging the bromine atom and available C-H bonds.

The bromine atom at the C-5 position is a key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents. Halogenated isoquinolines are valuable intermediates for transformations into more diverse structures via reactions such as Suzuki, Sonogashira, and Stille couplings. acs.org

Beyond the C-5 position, other sites on the ring can be functionalized. For example, a method for the direct C-4 alkylation of isoquinolines, including 3-methylisoquinoline, has been developed using vinyl ketones and benzoic acid. acs.org C-H activation and functionalization provide another powerful tool. Ruthenium-catalyzed C-H/N-H oxidative coupling can introduce substituents at the C-4 position and a carboxylate at the C-1 position. csic.es Moreover, a palladium-catalyzed strategy for remote site-selective C-H arylation has been demonstrated to functionalize the C-7 position of a 5-bromo-substituted tetrahydroisoquinoline derivative. chemrxiv.org

The synthesis of highly substituted isoquinolinequinones also showcases extensive ring functionalization. Starting from a 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone, further bromination and amination reactions can yield complex derivatives such as 6-bromo-7-(phenylamino)-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone. nih.gov

The following table summarizes selected methods for the functionalization of the isoquinoline ring, relevant to the this compound scaffold.

| Position(s) | Reaction Type | Reagents/Catalyst | Result | Source(s) |

| C-5 | Cross-Coupling | Pd catalysts, Boronic acids (Suzuki), Alkynes (Sonogashira), etc. | C-C bond formation, introduction of aryl, alkyl, alkynyl groups. | acs.org |

| C-4 | Alkylation | Vinyl ketones, Benzoic acid | Introduction of an alkyl chain with a carbonyl handle. | acs.org |

| C-7 | C-H Arylation | Pd(OAc)₂, Ag₂CO₃, Aryl Iodides | Selective introduction of an aryl group at a remote position. | chemrxiv.org |

| C-1 | Carboxylation | Ru-catalyst, Alkynes | Formation of isoquinoline-1-carboxylates. | csic.es |

| Multiple | Substitution | NBS, Amines | Introduction of bromo and amino groups on the quinone form. | nih.gov |

Reactivity and Mechanistic Investigations of 5 Bromo 3 Methylisoquinoline

Halogen Atom Reactivity (Bromine at Position 5)

The bromine atom at the 5-position of the isoquinoline (B145761) ring is a key functional group that dictates much of the compound's reactivity, enabling substitutions and carbon-carbon bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with various nucleophiles. masterorganicchemistry.comlibretexts.org This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate. libretexts.org The aromaticity of the ring is temporarily broken during this step. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring. masterorganicchemistry.com For instance, the reaction of 5-bromo-1,2,3-triazines with phenols has been reported as a concerted SNAr process. nih.gov

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at position 5 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon bonds. orgsyn.orgeie.gr

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgmt.com This reaction is widely used to form biaryl compounds. The catalytic cycle of the Suzuki reaction generally involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligands, base, and solvent is crucial for the success and efficiency of the Suzuki coupling. yonedalabs.com For instance, the Suzuki coupling of 5-bromoisoquinoline (B27571) derivatives has been utilized in the synthesis of various pharmacologically active compounds. orgsyn.org

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. slideshare.netorganic-chemistry.org The reaction typically proceeds with a palladium catalyst, a base, and often a phosphine (B1218219) ligand. sapub.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium species. diva-portal.org The active Pd(0) catalyst is then regenerated by the base. diva-portal.org The Heck reaction is known for its tolerance of a wide variety of functional groups. sapub.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgambeed.com The mechanism is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, affords the final coupled product. wikipedia.org The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes and has been applied in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgnumberanalytics.com

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd Catalyst, Base | Aryl/Heteroaryl-Substituted Isoquinoline | wikipedia.orgmt.com |

| Heck Coupling | Alkene | Pd Catalyst, Base | Alkene-Substituted Isoquinoline | slideshare.netorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | Alkyne-Substituted Isoquinoline | wikipedia.orgnumberanalytics.com |

Reductive Dehalogenation Studies

Reductive dehalogenation is a reaction that involves the removal of a halogen atom and its replacement with a hydrogen atom. This process can be achieved through various methods, including catalytic hydrogenation, metal-acid systems, and photoredox catalysis. acs.orgdss.go.th For instance, photoredox catalysis has been shown to effect the reductive dehalogenation of aryl halides under mild conditions using visible light and a photocatalyst. acs.orgnih.gov In some cases, dehalogenation can be a side reaction in other transformations. For example, in the context of the Dow-phenol process, copper(I)-catalyzed dehalogenation of halopyridines has been observed, where the halogen is either replaced by hydrogen or a benzoate (B1203000) group. researchgate.net

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it nucleophilic and basic, allowing it to participate in a range of chemical reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isoquinoline ring can be readily alkylated or acylated. N-alkylation involves the reaction of the isoquinoline with an alkyl halide to form an isoquinolinium salt. rsc.org This reaction introduces a positive charge on the nitrogen atom, which can significantly alter the reactivity of the isoquinoline ring system. For example, N-alkylation can activate the heterocyclic ring for reduction under mild conditions. orgsyn.org Studies have shown that N-alkylation of isoquinolines with various alkyl bromides can be followed by photochemical rearrangement to achieve C-H alkylation. rsc.orgN-acylation , the reaction with an acylating agent like an acyl chloride or anhydride (B1165640), leads to the formation of an N-acylisoquinolinium salt. This process can also be used to activate the isoquinoline ring for further transformations. orgsyn.org

Formation of N-Oxides and Quaternary Salts

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide . This is typically achieved by treating the isoquinoline with an oxidizing agent such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. rsc.orgnih.gov The formation of an N-oxide modifies the electronic properties of the isoquinoline ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For example, the oxidation of substituted quinolines and isoquinolines can influence the reaction site in subsequent transformations. shahucollegelatur.org.in The N-oxide can also serve as a precursor for the introduction of various functional groups.

Quaternary salts , or isoquinolinium salts, are formed through the N-alkylation or N-acylation of the isoquinoline nitrogen. orgsyn.orgmdpi.com These salts are characterized by a positively charged nitrogen atom within the aromatic ring. The formation of quaternary salts is a key step in many synthetic routes, as it activates the isoquinoline nucleus for subsequent reactions, including nucleophilic additions and rearrangements. rsc.org

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Isoquinolinium Salt | rsc.org |

| N-Acylation | Acyl Halide/Anhydride | N-Acylisoquinolinium Salt | orgsyn.org |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Isoquinoline N-Oxide | rsc.orgnih.gov |

Transformations at the Methyl Group (Position 3)

The methyl group at the C3 position of the isoquinoline ring is a key site for chemical modification, enabling a variety of functionalization and annulation reactions.

The functionalization of C-H bonds is a powerful tool in organic synthesis. For isoquinoline derivatives, directing group strategies have been developed to achieve site-selective reactions. While C8 is a common site for functionalization via chelation, accessing other remote positions requires more complex strategies. escholarship.org

Research has demonstrated a method for the C7-arylation of tetrahydroisoquinolines that tolerates a range of substituents, including a 5-bromo group. escholarship.org In a related context, studies on the C-H functionalization of 3-methylisoquinoline (B74773) have shown that while it can undergo arylation at other positions, the presence of a bromo substituent can render the molecule unreactive under certain photochemical conditions. escholarship.orgrsc.org This suggests that the electronic effects of the bromine atom significantly influence the reactivity of the isoquinoline core in C-H activation processes. rsc.org For instance, in a phosphite-mediated photochemical migration, 3-methylisoquinoline successfully yields the meta-benzylated product, but the 6-bromo-substituted analogue remains unreactive, likely due to a shorter singlet excited state lifetime. rsc.orgnih.gov

A specific protocol for the remote C5-arylation of 3-methylisoquinoline derivatives has been developed using a recoverable, bifunctional template that directs a palladium(II) catalyst. escholarship.org This method was successfully applied to 5-bromo-3-methylisoquinoline, demonstrating its viability for introducing aryl groups at a position remote from the nitrogen atom. escholarship.org

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl 2-iodobenzoate | Methyl 2-(5-bromo-3-methylisoquinolin-5-yl)benzoate | 55 |

The methyl group of methylisoquinolines is sufficiently acidic to participate in condensation reactions, leading to the formation of new heterocyclic systems. A notable example is the one-pot, three-component reaction of a methylisoquinoline with chromone-3-carboxaldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD). thieme-connect.comthieme-connect.com This reaction proceeds through the formation of a zwitterion from the isoquinoline and DMAD, which then undergoes a condensation and cyclization cascade with the aldehyde to produce complex chromenopyridoisoquinolines in good yields. thieme-connect.com

While this specific reaction has been detailed for methylisoquinoline, the underlying mechanism relies on the reactivity of the methyl group, suggesting that this compound could be a viable substrate for similar transformations. The reaction mechanism is consistent with kinetic studies performed using UV spectrophotometry. maxapress.com

| Chromone-3-carboxaldehyde Substituent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H | CH₂Cl₂ | 48 | 75 |

| 6-CH₃ | CH₂Cl₂ | 48 | 78 |

| 6-Cl | CH₂Cl₂ | 48 | 72 |

| 6-Br | CH₂Cl₂ | 48 | 70 |

Another synthetic route involves the 6π-electron cyclization of 1-azatrienes, which is an effective strategy for preparing polysubstituted 3-methylisoquinolines. conicet.gov.ar This method highlights the utility of building the isoquinoline core with the methyl group already incorporated.

Radical Reactions and Mechanistic Pathways

The study of radical reactions provides insight into the degradation and transformation of isoquinoline derivatives under various conditions. The reaction of isoquinoline with hydroxyl radicals (•OH) has been investigated using pulse radiolysis. researchgate.net These studies show that under neutral or alkaline conditions, the •OH radical adds to the isoquinoline ring to form OH-adducts with high rate constants. researchgate.net Under acidic conditions, the isoquinoline is protonated first, followed by •OH addition to the benzene (B151609) ring. researchgate.net

Rate Constants for the Reaction of Isoquinoline with Hydroxyl Radicals. researchgate.net

Neutral/Alkaline: 3.4 x 10⁹ and 6.6 x 10⁹ mol⁻¹·dm³·s⁻¹

Acidic: 3.9 x 10⁹ mol⁻¹·dm³·s⁻¹

The presence of a bromine atom, as in this compound, is expected to influence the sites of radical attack and the stability of the resulting intermediates due to its electron-withdrawing nature.

Mechanistic studies on photochemical reactions have also provided insights. A photochemical thieme-connect.commaxapress.com N to C alkyl migration on isoquinoline phosphite (B83602) adducts has been shown to proceed through a singlet excited state. nih.gov However, when bromo-substituents are present on either the pyridine (B92270) or benzene ring of the isoquinoline, the compounds become unreactive. This is attributed to the heavy-atom effect of bromine, which promotes facile intersystem crossing to the triplet state, thus quenching the desired singlet state reactivity. rsc.orgnih.gov This finding is crucial as it demonstrates that the bromine atom in this compound can fundamentally alter its photochemical reaction pathways compared to the unsubstituted parent compound. nih.gov

Reaction Kinetics and Transition State Analysis

Computational studies have been employed to investigate the formation and dissociation of isoquinoline in the gas phase. These studies calculate the energies of intermediates and transition states, revealing that the replacement of a CH moiety in naphthalene (B1677914) with a nitrogen atom to form isoquinoline destabilizes reaction intermediates and transition states by approximately 20 kJ mol⁻¹. osti.gov

The dissociative photoionization of isoquinoline has been studied, identifying the primary fragmentation channels as the loss of H• and HCN. leidenuniv.nl The activation energy for HCN removal from the isoquinoline cation is calculated to be significantly lower than that for the loss of the isoelectronic C₂H₂ from naphthalene, indicating that the nitrogen atom plays a key role in stabilizing the transition state. leidenuniv.nl

| Process | Energy (eV) |

|---|---|

| Adiabatic Ionization Energy | 8.53 ± 0.02 |

| Activation Energy for HCN loss | ~3.7 |

| Activation Energy for H loss | ~4.0 |

Theoretical studies on bithiophene-fused isoquinolines have explored the decay pathways from the first singlet excited state (S₁). nih.gov These investigations analyze the minimum energy conical intersection structures between the ground (S₀) and S₁ states, finding that steric effects between methyl groups and adjacent rings can influence the energy barrier and, consequently, the fluorescence quantum yields. nih.gov While not specific to this compound, these findings underscore the importance of substituent effects on the photophysical properties and reaction transition states of isoquinoline derivatives. nih.gov

Computational and Theoretical Studies of 5 Bromo 3 Methylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. whiterose.ac.uk It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. DFT calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density, which are crucial for predicting a molecule's reactivity.

For substituted isoquinolines, DFT calculations can rationalize the effects of substituents on the aromatic system. For instance, in a related compound, 4-Bromo-1-chloro-7-methylisoquinoline, DFT calculations using the B3LYP functional with a 6-311G** basis set have shown that the electron-donating methyl group enhances electron density at specific positions, thereby directing the regioselectivity of reactions like bromination. The electron-withdrawing nature of halogen atoms, such as bromine and chlorine, creates significant polarization effects across the aromatic system.

In the case of 5-Bromo-3-methylisoquinoline, the bromine atom at the C5 position is expected to have a significant electron-withdrawing inductive effect, while the methyl group at the C3 position is electron-donating through hyperconjugation. DFT calculations can quantify these effects by computing atomic charges and molecular electrostatic potential (MEP) maps. MEP maps are particularly useful as they identify electron-rich and electron-deficient regions of a molecule, predicting sites for nucleophilic and electrophilic attack. rsc.org For example, in 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, MEP maps can identify electron-deficient regions enhanced by the nitro group to predict sites of nucleophilic attack. rsc.org

Table 1: Predicted Electronic Properties of a Model Substituted Isoquinoline (B145761) using DFT

| Parameter | Value | Description |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 8.5 eV | The energy required to remove an electron from the molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity.

For substituted isoquinolines, the nature and position of substituents can significantly influence the energies of the frontier orbitals. acs.org Electron-donating groups tend to raise the energy of the HOMO, making the molecule a better electron donor. Conversely, electron-withdrawing groups lower the energy of the LUMO, making the molecule a better electron acceptor. acs.org

In a study on 5-substituted isoquinolines, including 5-bromoisoquinoline (B27571), DFT calculations were used to determine the HOMO and LUMO energies. Current time information in Pasuruan, ID. For 5-bromoisoquinoline, the HOMO and LUMO energy values were calculated to be -0.2650 and -0.1164 atomic units (a.u.), respectively. Current time information in Pasuruan, ID. The distribution of these orbitals across the molecule provides insight into the regions most involved in electron transfer during chemical reactions. Current time information in Pasuruan, ID.

Table 2: Frontier Molecular Orbital Energies for a Model Substituted Isoquinoline

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -8.9 | Electron-donating capability |

| LUMO | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 7.4 | Indicator of chemical stability and reactivity |

Note: The data presented is based on representative values for bromo-substituted isoquinolines and serves as an illustrative example.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system. dovepress.comrsc.org This allows for the study of conformational changes, molecular flexibility, and interactions with solvent molecules or biological macromolecules over time. nih.gov

For this compound, MD simulations could be employed to study its behavior in different solvent environments. This would be particularly relevant for understanding its solubility and stability in various reaction media. The simulations can track the trajectory of each atom, providing insights into the conformational preferences of the molecule and the nature of its interactions with surrounding solvent molecules. rsc.org

In the context of medicinal chemistry, if this compound were to be investigated as a potential drug candidate, MD simulations would be invaluable for studying its binding to a target protein. By placing the molecule in the active site of a protein, MD simulations can explore the stability of the protein-ligand complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and estimate the binding free energy. This information is crucial for the rational design of more potent and selective inhibitors.

While specific MD simulation studies on this compound are not prominent in the literature, the methodology is well-established and could be readily applied to this compound. Web-based tools and software packages like GROMACS are available to automate and facilitate such simulations. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. whiterose.ac.uk

For halogenated isoquinolines, a common reaction is nucleophilic aromatic substitution (SNAr). Computational studies can model the transition states for the displacement of the bromine atom by various nucleophiles. By comparing the activation energies for substitution at different positions, the regioselectivity of the reaction can be predicted. Recent computational analyses have provided evidence that some SNAr reactions, traditionally thought to be stepwise, may proceed through a concerted mechanism. nih.gov

Another area where computational modeling is insightful is in photochemical reactions. A study on the phosphite-mediated photochemical rearrangement of N-alkylated isoquinolines to C4-alkylated products utilized computational methods to investigate the reaction mechanism. rsc.org The study proposed a homolytically dissociative mechanism involving the C-N bond from the singlet excited state. rsc.org Although bromo-substituted isoquinolines were found to be unreactive under the studied conditions, possibly due to a shorter singlet excited state lifetime, this highlights how computational modeling can explain experimental observations. rsc.org

For this compound, computational modeling could be used to investigate its reactivity in various transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) where the C-Br bond is activated, or in electrophilic substitution reactions on the aromatic rings.

Structure-Reactivity Relationship Studies through Theoretical Methods

Theoretical methods are instrumental in establishing quantitative structure-reactivity relationships (QSRR). By calculating a range of electronic and structural descriptors for a series of related compounds, it is possible to build models that correlate these descriptors with experimentally observed reactivity.

For substituted isoquinolines, theoretical studies can explain how the nature and position of substituents influence their chemical behavior. The electron-donating methyl group and the electron-withdrawing bromine atom in this compound are expected to have opposing effects on the electron density of the isoquinoline core. Theoretical calculations can precisely map these electronic effects. For example, a theoretical study on the site selectivity of activating groups in the synthesis of isoquinolines explained the product distribution based on the calculated electronic structure of the activated benzene (B151609) ring. rsc.org

In the context of biological activity, which is a facet of reactivity, structure-activity relationship (SAR) studies are crucial. For a series of substituted isoquinolines, computational methods can be used to correlate molecular properties with biological endpoints, such as enzyme inhibition or cytotoxicity. For instance, in a study of quinone derivatives, computational chemistry was used to explain the observed antibacterial activities.

By systematically modifying the structure of this compound in silico (e.g., by changing the position of the substituents or introducing new functional groups) and calculating relevant theoretical descriptors, a QSRR model could be developed. This would allow for the prediction of reactivity for new, unsynthesized derivatives, thereby guiding synthetic efforts towards compounds with desired properties.

Advanced Spectroscopic and Analytical Techniques for Research on 5 Bromo 3 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled information about the chemical environment of individual atoms. chemrxiv.org For 5-bromo-3-methylisoquinoline and its derivatives, 1D NMR (¹H and ¹³C) provides initial structural information, while 2D NMR techniques are essential for unambiguous assignment and detailed structural analysis. mdpi.com

Multi-dimensional NMR experiments are critical for assembling the molecular puzzle of complex isoquinoline (B145761) structures by revealing through-bond correlations between nuclei. youtube.com

Correlated Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In a COSY spectrum of this compound, cross-peaks would be expected between adjacent protons on the benzene (B151609) ring (H-6, H-7, H-8), allowing for their sequential assignment. The isolated H-1 and H-4 protons would not show COSY correlations to other aromatic protons, but the H-4 proton might show a weak long-range coupling to the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to, providing definitive one-bond C-H connectivity. columbia.edu This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the proton signal of the methyl group would correlate directly with the methyl carbon signal. columbia.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to four bonds. columbia.eduprinceton.edu This allows for the connection of different molecular fragments. Key HMBC correlations for this compound would include the correlation from the methyl protons (at position 3) to carbons C-3 and C-4, and from the H-1 proton to carbons C-3 and C-8a. These long-range correlations are essential for confirming the substitution pattern on the isoquinoline core.

A summary of expected NMR data for this compound is presented below.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~9.1 (s) | ~152 | C3, C8a |

| 3-CH₃ | ~2.6 (s) | ~20 | C3, C4 |

| 4 | ~7.9 (s) | ~125 | C3, C5, C8a |

| 6 | ~7.7 (d) | ~128 | C5, C8 |

| 7 | ~7.5 (t) | ~130 | C5, C8a |

| 8 | ~8.1 (d) | ~127 | C1, C6, C8a |

Note: Chemical shifts are estimated values and may vary depending on solvent and experimental conditions.

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical reactions. copernicus.org

For complex derivatives of this compound that may exist as multiple conformers or rotamers due to hindered bond rotation, temperature-dependent NMR experiments can be used. researchgate.netmdpi.com By analyzing changes in the NMR line shapes at different temperatures, it is possible to calculate the energy barriers for the interconversion between different conformations. copernicus.orgresearchgate.net

Furthermore, NMR is an exceptionally powerful, non-invasive tool for real-time reaction monitoring. chemrxiv.orgnih.gov By setting up a flow system or taking periodic samples, the progress of a reaction to synthesize or modify this compound can be followed. magritek.com This allows for the direct observation of the consumption of starting materials and the formation of products and any detectable intermediates. Such experiments provide valuable kinetic data and mechanistic insights, aiding in the optimization of reaction conditions like temperature, pressure, and catalyst loading. nih.govmagritek.com

Mass Spectrometry (MS) in Reaction Pathway Analysis and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). measurlabs.commeasurlabs.com This precision allows for the determination of the exact elemental formula of a compound. For this compound, HRMS is used to confirm its molecular formula, C₁₀H₈BrN. The ability to obtain an exact mass is crucial for distinguishing the target compound from other potential products or impurities, especially those with the same nominal mass.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Monoisotopic Mass | 220.9894 Da |

| Isotopic Pattern | Characteristic pattern due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. biorxiv.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.net The fragmentation pathways of isoquinoline alkaloids have been studied extensively, providing a basis for interpreting the MS/MS spectrum of this compound. researchgate.netnih.gov

In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be selected and subjected to collision-induced dissociation (CID). mdpi.com Plausible fragmentation pathways would involve the loss of small, stable neutral molecules or radicals.

A proposed fragmentation pathway could include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds.

Loss of HBr: Elimination of hydrogen bromide.

Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring, a known pathway for some isoquinoline structures. nih.gov

| Precursor Ion [M+H]⁺ (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

| 221.9972 / 223.9952 | •CH₃ | 206.9712 / 208.9692 |

| 221.9972 / 223.9952 | HBr | 141.0578 |

| 221.9972 / 223.9952 | HCN | 194.9922 / 196.9902 |

Note: m/z values correspond to the monoisotopic masses of the major bromine isotopes.

This fragmentation data is instrumental in confirming the identity of the compound in complex mixtures and in analyzing reaction pathways by identifying byproducts and intermediates. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous confirmation of its molecular structure. researchgate.net

The analysis yields precise data on:

Connectivity: Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing detailed geometric parameters of the molecule.

Conformation: Revealing the molecule's shape in the solid state.

Intermolecular Interactions: Elucidating how molecules pack together in the crystal lattice, including potential π-stacking interactions common in aromatic systems.

Since this compound is achiral, the determination of absolute stereochemistry is not applicable. However, for chiral derivatives, X-ray crystallography is the gold standard for assigning the absolute configuration. The resulting structural data is invaluable for structure-based drug design and for understanding the physical properties of the material. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

In the context of this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its key structural features. The aromatic C-H stretching vibrations of the isoquinoline ring system are typically observed in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings would produce a series of sharp bands in the 1650-1400 cm⁻¹ fingerprint region researchgate.netirphouse.com. The presence of the methyl group would be confirmed by its characteristic C-H stretching and bending vibrations. Furthermore, the C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information. While C=C and C=N stretching vibrations are also active in Raman, the non-polar bonds of the aromatic ring system often produce stronger and sharper signals than in IR spectroscopy rsc.org. The vibrations of the isoquinoline core are particularly well-defined. A study on the closely related 5-bromoisoquinoline (B27571) provides insight into the expected vibrational modes. The FT-Raman spectrum of 5-bromoisoquinoline shows characteristic bands for C-H stretching, C-C stretching, and in-plane and out-of-plane bending vibrations of the isoquinoline ring psgcas.ac.in.

By monitoring the appearance or disappearance of specific vibrational bands, both IR and Raman spectroscopy can be employed to track the progress of reactions involving this compound. For instance, if the bromine atom were to be substituted in a subsequent reaction, the disappearance of the C-Br stretching band would be a clear indicator of the reaction's progression.

Below is a table of expected characteristic vibrational frequencies for this compound, extrapolated from data on isoquinoline and 5-bromoisoquinoline irphouse.compsgcas.ac.in.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| Aromatic C-H Stretching | 3100 - 3000 | 3100 - 3000 | Isoquinoline Ring |

| Methyl C-H Stretching | 2980 - 2870 | 2980 - 2870 | -CH₃ |

| C=C / C=N Ring Stretching | 1620 - 1450 | 1620 - 1450 | Isoquinoline Ring |

| Methyl C-H Bending | 1460 - 1375 | 1460 - 1375 | -CH₃ |

| Aromatic C-H In-plane Bending | 1300 - 1000 | 1300 - 1000 | Isoquinoline Ring |

| Aromatic C-H Out-of-plane Bending | 900 - 700 | 900 - 700 | Isoquinoline Ring |

| C-Br Stretching | < 700 | < 700 | C-Br |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can amplify the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver sfu.cabg.ac.rs. This enhancement allows for the detection of analytes at extremely low concentrations, making it a valuable tool for trace analysis in complex matrices bg.ac.rs.

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatography is an indispensable tool in chemical synthesis and analysis, allowing for the separation, identification, and quantification of components in a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for purification and purity assessment.

HPLC is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds. In the research context of this compound, reversed-phase HPLC (RP-HPLC) would be the most common mode employed for purity assessment.

In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) sielc.comelsevierpure.comresearchgate.net. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic nature and the presence of the bromine and methyl groups, this compound is expected to be a relatively non-polar compound and would therefore be well-retained on a C18 column. The retention time would be influenced by the specific composition of the mobile phase; a higher proportion of organic solvent would lead to a shorter retention time. The addition of modifiers like triethylamine (B128534) or formic acid to the mobile phase can improve peak shape and resolution for basic compounds like isoquinolines elsevierpure.comresearchgate.net. Detection is typically achieved using a UV detector, as the aromatic system of the isoquinoline ring absorbs strongly in the UV region.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below, based on general methods for isoquinoline derivatives elsevierpure.comsielc.com.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm and ~310 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. Given its structure, this compound is expected to be sufficiently volatile and stable for GC-MS analysis.

In GC, the compound would be vaporized and separated on a capillary column, typically with a non-polar stationary phase. The retention time in the GC column provides a characteristic parameter for the compound under specific analytical conditions. After separation, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight, and a series of fragment ion peaks that form a characteristic pattern.

For this compound (molecular weight ~222.08 g/mol ), the mass spectrum would be expected to show a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity at m/z 221 and 223 whitman.edu. Common fragmentation pathways for such compounds include the loss of the bromine atom, the methyl group, or hydrogen cyanide (HCN) from the heterocyclic ring researchgate.netwikipedia.org. Analysis of this fragmentation pattern provides unambiguous structural confirmation.

The following table summarizes potential GC-MS parameters and expected mass spectral data for this compound.

| Parameter | Condition |

| GC Column | Capillary column with a 5% phenyl polysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Temperature Program | Initial oven temperature of ~100°C, ramped to ~280°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Expected MS Data | |

| Molecular Ion (M⁺) | m/z 221 and 223 (characteristic 1:1 bromine isotope pattern) |

| Key Fragment Ions | m/z 206/208 ([M-CH₃]⁺), m/z 142 ([M-Br]⁺), m/z 115 ([M-Br-HCN]⁺) |

Applications of 5 Bromo 3 Methylisoquinoline in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Scaffolds

The strategic placement of the bromine atom on the isoquinoline (B145761) core of 5-Bromo-3-methylisoquinoline makes it a prime substrate for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of intricate molecular frameworks.

This compound serves as a key precursor for the synthesis of a variety of substituted isoquinoline derivatives through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is particularly amenable to transformations such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, leading to the generation of a diverse library of isoquinoline-based compounds. For instance, the Suzuki coupling of this compound with various arylboronic acids provides a straightforward route to 5-aryl-3-methylisoquinolines.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Pd(PPh3)4 | 5-Aryl-3-methylisoquinoline |

| This compound | Terminal alkyne | Pd(PPh3)2Cl2/CuI | 5-Alkynyl-3-methylisoquinoline |

| This compound | Amine | Pd2(dba)3/Xantphos | 5-Amino-3-methylisoquinoline |

These substituted isoquinolines are valuable intermediates in the synthesis of biologically active molecules and functional materials.